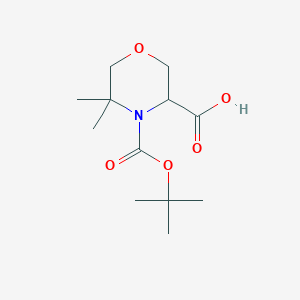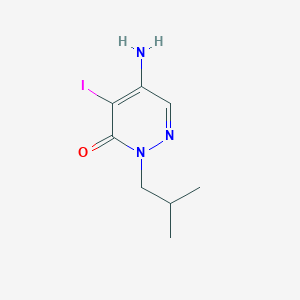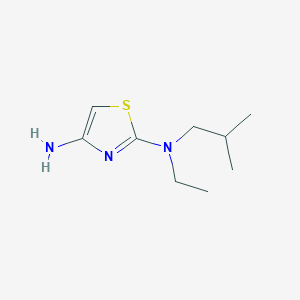
N2-Ethyl-N2-isobutylthiazole-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N2-Ethyl-N2-isobutylthiazole-2,4-diamine is a compound belonging to the class of thiazoles, which are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The specific structure of this compound includes ethyl and isobutyl groups attached to the nitrogen atoms at positions 2 and 4 of the thiazole ring, respectively.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-Ethyl-N2-isobutylthiazole-2,4-diamine typically involves the reaction of appropriate amines with thiazole derivatives. One common method is the reaction of 2,4-dichlorothiazole with ethylamine and isobutylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution of chlorine atoms with the amine groups .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the use of high-purity starting materials and optimized reaction conditions to achieve high efficiency and minimal by-products. The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in its pure form .
化学反应分析
Types of Reactions
N2-Ethyl-N2-isobutylthiazole-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and substituted thiazole compounds. These products can have different biological and chemical properties compared to the parent compound .
科学研究应用
N2-Ethyl-N2-isobutylthiazole-2,4-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: Studied for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics and antifungal agents.
Medicine: Investigated for its potential anti-inflammatory and antitumor activities, which could lead to the development of new therapeutic agents.
作用机制
The mechanism of action of N2-Ethyl-N2-isobutylthiazole-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as amine oxidases, by binding to their active sites. This inhibition can lead to the disruption of metabolic pathways and cellular processes, resulting in the observed biological effects . The molecular targets and pathways involved include the inhibition of enzyme activity and interference with cellular signaling pathways .
相似化合物的比较
Similar Compounds
Similar compounds to N2-Ethyl-N2-isobutylthiazole-2,4-diamine include other 2,4-disubstituted thiazoles, such as:
- N2-Methyl-N2-isobutylthiazole-2,4-diamine
- N2-Ethyl-N2-propylthiazole-2,4-diamine
- N2-Isobutyl-N2-phenylthiazole-2,4-diamine
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and isobutyl groups on the thiazole ring enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for further research and development .
属性
CAS 编号 |
1365939-37-2 |
|---|---|
分子式 |
C9H17N3S |
分子量 |
199.32 g/mol |
IUPAC 名称 |
2-N-ethyl-2-N-(2-methylpropyl)-1,3-thiazole-2,4-diamine |
InChI |
InChI=1S/C9H17N3S/c1-4-12(5-7(2)3)9-11-8(10)6-13-9/h6-7H,4-5,10H2,1-3H3 |
InChI 键 |
GWNHZXALJQDQDT-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC(C)C)C1=NC(=CS1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


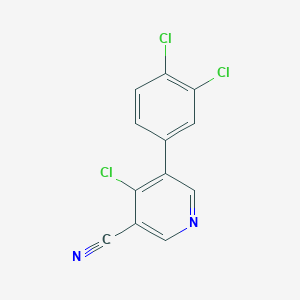
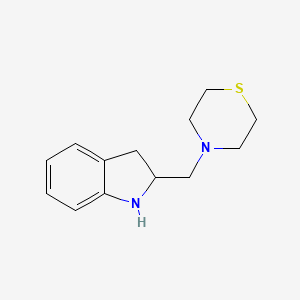
![1-Benzyl-2-hydrazinyl-1H-benzo[d]imidazole](/img/structure/B15056523.png)
![Methyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate](/img/structure/B15056529.png)
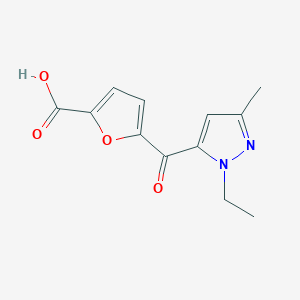
![2-Ethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B15056536.png)
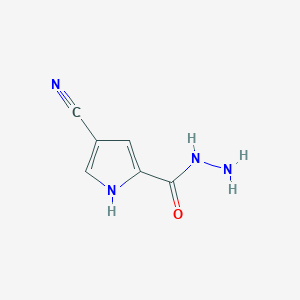
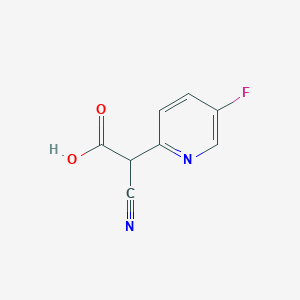
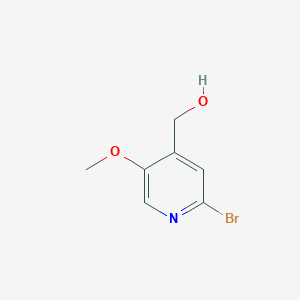
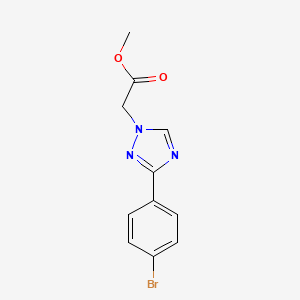
![6-Bromo-[1,2,3]thiadiazolo[5,4-b]pyridine](/img/structure/B15056562.png)
